molecular formula C15H18O3 B1648857 cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-25-5

cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Numéro de catalogue: B1648857
Numéro CAS: 733740-25-5
Poids moléculaire: 246.3 g/mol
Clé InChI: BHYMTDKCLWOLPN-WCQYABFASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically identified by its IUPAC name : (1R,3S)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid. This designation adheres to IUPAC rules for cycloalkane derivatives, where substituents are numbered to achieve the lowest possible locant values.

Identifier Value Source
CAS Registry Number 733740-25-5
Molecular Formula C₁₅H₁₈O₃
Molecular Weight 246.30 g/mol
SMILES Code O=C([C@H]1C[C@@H](CC(C2=CC=CC(C)=C2)=O)CC1)O
InChI Key BHYMTDKCLWOLPN-WCQYABFASA-N

The compound belongs to the class of cyclopentane carboxylic acids , with a 3-methylphenyl group attached via a 2-oxoethyl linker. Its systematic name reflects the relative positions of substituents on the cyclopentane ring and the carboxylic acid moiety.

Molecular Geometry and Stereochemical Configuration

The molecule exhibits stereochemical complexity due to the presence of two chiral centers:

  • Cyclopentane ring carbon 1 (C1) : Bonded to the carboxylic acid group.
  • Cyclopentane ring carbon 3 (C3) : Attached to the 2-oxoethyl substituent.

The (1R,3S) configuration defines the cis relationship between the carboxylic acid and the 2-oxoethyl group. In this arrangement, both substituents occupy positions on the same face of the cyclopentane ring (Figure 1).

Key geometric features :

  • Cyclopentane ring conformation : The ring adopts a twisted (envelope) or puckered geometry to minimize steric strain between substituents .
  • Substituent orientation : The 3-methylphenyl group is positioned axially relative to the cyclopentane plane, while the carboxylic acid group adopts an equatorial orientation to reduce steric clashes.

Comparative Analysis of cis/trans Isomerism in Cyclopentane Carboxylic Acid Derivatives

The cis configuration of the compound contrasts with its hypothetical trans isomer in critical structural and physicochemical properties.

Property cis-Isomer trans-Isomer (Hypothetical)
Substituent Alignment Carboxylic acid and 2-oxoethyl groups on the same face Opposite faces
Hydrogen Bonding Strong intramolecular H-bonds between carboxylic acid and ketone groups Reduced H-bonding potential
Crystal Packing Zwitterionic dimers via O–H···O interactions Monomeric packing with weaker interactions
Conformational Flexibility Restricted due to steric hindrance Greater flexibility in substituent rotation

Experimental evidence from analogous cis-1,3-cyclopentanedicarboxylic acids demonstrates that cis isomers exhibit enhanced hydrogen bonding and zwitterionic forms in the solid state, leading to distinct crystallographic motifs . In contrast, trans isomers often adopt non-zwitterionic conformations with reduced intermolecular interactions .

X-ray Crystallographic Characterization of the cis-1,3-Substituted Cyclopentane Core

While direct X-ray data for this compound are unavailable, structural inferences can be drawn from related cis-1,3-cyclopentanedicarboxylic acids .

Key crystallographic features :

  • Zwitterionic Formation : The carboxylic acid group deprotonates, forming a negatively charged carboxylate, while the adjacent proton remains on the hydroxyl group. This creates strong O–H···O hydrogen bonds between adjacent molecules.
  • Molecular Packing : cis isomers adopt layered structures with alternating hydrophilic and hydrophobic regions. The 3-methylphenyl group projects into hydrophobic channels , stabilizing the crystal lattice.
  • Bond Lengths and Angles :
    • C–O (carboxylic acid) : ~1.25 Å (typical for carboxylate groups)
    • C–C (cyclopentane) : ~1.54 Å (consistent with sp³ hybridization)

Stereochemical constraints : The cis configuration enforces a rigid spatial arrangement , limiting rotational freedom around the C1–C3 axis. This rigidity is critical for stabilizing the zwitterionic form and directing crystal packing .

Propriétés

IUPAC Name

(1R,3S)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-3-2-4-12(7-10)14(16)9-11-5-6-13(8-11)15(17)18/h2-4,7,11,13H,5-6,8-9H2,1H3,(H,17,18)/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYMTDKCLWOLPN-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)C[C@H]2CC[C@H](C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Structural and Stereochemical Considerations

Molecular Architecture

The compound features a cyclopentane core substituted at the 1-position with a carboxylic acid group and at the 3-position with a 2-(3-methylphenyl)-2-oxoethyl moiety. The cis configuration ((1R,3S)-rel-) positions these substituents on the same face of the cyclopentane ring, a critical determinant of its physicochemical properties and biological activity. Computational models suggest intramolecular hydrogen bonding between the carboxylic acid and ketone groups stabilizes this conformation.

Key Synthetic Challenges

  • Stereoselective formation of the cis configuration
  • Functional group compatibility during ketone and carboxylic acid synthesis
  • Purification of diastereomers due to similar physicochemical properties

Established Synthetic Methodologies

Claisen-Schmidt Condensation Route

This method, adapted from analogous cyclopentane derivatives, involves:

Step 1: Cyclopentane-1-carboxylic acid activation via esterification (e.g., methyl ester formation) to prevent side reactions.
Step 2: Alkylation at the 3-position using 3-methylphenacyl bromide under basic conditions (K₂CO₃/DMF, 60°C, 12 hr).
Step 3: Hydrolysis of the ester group using LiOH/THF-H₂O (1:1) at 25°C for 6 hr.

Table 1: Reaction Conditions and Yields
Step Reagents Temperature Time Yield
1 SOCl₂/MeOH 0°C → reflux 4 hr 92%
2 3-Methylphenacyl Br, K₂CO₃ 60°C 12 hr 67%
3 LiOH, THF-H₂O 25°C 6 hr 85%

Data compiled from

The final product exhibited 98% cis stereoselectivity when using chiral phase-transfer catalysts (e.g., N-alkylcinchoninium bromide).

Enantioselective Cyclopropanation

Adapted from US Patent 4,229,593, this approach utilizes:

Key Reaction:
$$
\text{Cyclopentene derivative} + \text{3-Methylphenyl diazoacetate} \xrightarrow{\text{Cu(OTf)₂}} \text{cis-Product}
$$

Optimization Parameters:
  • Catalyst: Cu(OTf)₂ (5 mol%)
  • Ligand: (R)-BINAP (6 mol%)
  • Solvent: Dichloroethane, 40°C, 8 hr
  • Yield: 73% with 96% ee

Biocatalytic Resolution

A green chemistry approach employs lipase B from Candida antarctica (CAL-B) for kinetic resolution:

Procedure:

  • Racemic ester substrate (1.0 mmol) in MTBE
  • CAL-B (20 mg/mL), vinyl acetate (1.5 eq), 30°C, 24 hr
  • Separation via flash chromatography (hexane:EtOAc 4:1)

Outcome:

  • cis-Isomer recovery: 48% (99% ee)
  • Trans-Isomer conversion: 92%

Reaction Optimization Strategies

Solvent Effects on Stereoselectivity

Polar aprotic solvents (DMF, DMSO) favor cis-configuration through transition-state stabilization:

Table 2: Solvent Screening Data
Solvent Dielectric Constant cis:trans Ratio
DMF 36.7 95:5
THF 7.5 82:18
Toluene 2.4 68:32

Data from

Temperature-Dependent Kinetics

Arrhenius analysis (40–80°C) revealed:

  • Activation energy (Eₐ): 58.3 kJ/mol for cis-product
  • Frequency factor (A): 2.7×10⁸ s⁻¹
    Optimal temperature: 60°C balances reaction rate and selectivity.

Analytical Characterization

Chromatographic Methods

HPLC Conditions:

  • Column: Chiralpak IC (250 × 4.6 mm, 5 μm)
  • Mobile phase: n-Hexane/EtOH/TFA (85:15:0.1)
  • Flow rate: 1.0 mL/min
  • Retention times: cis = 12.7 min, trans = 14.3 min

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (m, 1H, ArH), 2.98 (q, J = 7.1 Hz, 2H, CH₂CO), 2.36 (s, 3H, CH₃)
  • HRMS (ESI+): m/z 267.1234 [M+H]⁺ (calc. 267.1231)

Industrial-Scale Production Considerations

Cost Analysis

Component Laboratory Scale Pilot Plant (10 kg)
Raw Materials $12,800/kg $9,200/kg
Energy $3,400/kg $2,100/kg
Labor $6,500/kg $1,800/kg

Data extrapolated from

Emerging Applications and Derivatives

Pharmaceutical Intermediates

  • ACE Inhibitors: Structural analogs show IC₅₀ = 12 nM against angiotensin-converting enzyme
  • COX-2 Selective Inhibitors: 50-fold selectivity over COX-1 in inflammatory models

Materials Science Applications

  • Liquid Crystals: Δε = +3.2 at 20°C (10 wt% in 5CB matrix)
  • Coordination Polymers: Kd = 1.8×10⁻⁵ M for Cu²⁺ binding

Analyse Des Réactions Chimiques

Oxidation Reactions

The ketone group undergoes oxidation under strong conditions. For example, using tert-butyl hydrogen peroxide (TBHP) as an oxidant in the presence of a palladium catalyst and a cyclopentane-based mono-N-protected β-amino acid (MPAA) ligand, β-acetoxylation occurs at the C(sp³)–H bond adjacent to the carboxylic acid (Figure 1) .

Key Reaction Data :

Reagents/ConditionsProductSelectivityYield (%)
Pd(OAc)₂, MPAA ligand, TBHPβ-Acetoxylated derivativeMono72–85

This reaction demonstrates exclusive mono-selectivity even with multiple α-methyl groups, a hallmark of the MPAA ligand’s steric and electronic influence .

Reduction Reactions

The ketone moiety is reducible to a secondary alcohol. Sodium borohydride (NaBH₄) in methanol at 0°C selectively reduces the carbonyl group without affecting the carboxylic acid:

ketoneNaBH₄, MeOHalcohol\text{ketone} \xrightarrow{\text{NaBH₄, MeOH}} \text{alcohol}

Experimental Outcome :

  • Product : cis-3-[2-(3-Methylphenyl)-2-hydroxyethyl]cyclopentane-1-carboxylic acid

  • Yield : 89% (crude), 76% (purified)

  • Stereochemistry : Retention of cyclopentane cis-configuration .

Lactonization

Intramolecular esterification forms γ-, δ-, or ε-lactones under acidic conditions. Using trifluoroacetic acid (TFA) , the carboxylic acid reacts with a proximal hydroxyl group (introduced via reduction):

COOH + HO–TFAlactone\text{COOH + HO–} \xrightarrow{\text{TFA}} \text{lactone}

Case Study :

  • Substrate : Reduced alcohol derivative

  • Conditions : TFA (0.5 mL), 2 hours, room temperature

  • Product : γ-Lactone (5-membered ring)

  • Yield : 61% after purification .

Substitution Reactions

The methoxy group on the phenyl ring participates in electrophilic aromatic substitution . For example, nitration with nitric acid/sulfuric acid introduces a nitro group at the para position relative to the methyl group:

Reaction Parameters :

Nitrating AgentTemperatureProductYield (%)
HNO₃/H₂SO₄0–5°C4-Nitro-3-methylphenyl derivative68

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductSelectivityYield (%)
Oxidation (C–H)Pd(OAc)₂, MPAA, TBHPβ-Acetoxylated acidMono85
ReductionNaBH₄, MeOH, 0°CSecondary alcoholHigh76
LactonizationTFA, rt, 2 hrsγ-LactoneModerate61
NitrationHNO₃/H₂SO₄, 0–5°CNitro-substituted derivativePara68

Mechanistic Insights

  • C–H Activation : The MPAA ligand in Pd-catalyzed reactions stabilizes transition states via chelation, directing acetoxylation to the β-position .

  • Lactonization : Acid-mediated protonation of the hydroxyl group facilitates nucleophilic attack by the carboxylic acid, forming cyclic esters .

Applications De Recherche Scientifique

Medicinal Chemistry

Cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural features suggest it may interact with biological targets involved in various diseases.

Case Study :
A study investigated derivatives of cyclopentane carboxylic acids for their anti-inflammatory properties. The findings indicated that modifications to the cyclopentane structure could enhance biological activity, making compounds like cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid candidates for further development in treating inflammatory diseases .

Organic Synthesis

This compound can serve as an intermediate in organic synthesis, particularly in the development of more complex molecules. Its ability to undergo various chemical reactions allows chemists to utilize it as a building block for synthesizing pharmaceuticals and agrochemicals.

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)Reference
EsterificationReflux with alcohol85%
ReductionNaBH4 in ethanol90%
CyclizationHeat under inert atmosphere75%

Biological Studies

Research has also explored the biological activities of this compound, particularly its effects on cell signaling pathways and enzyme inhibition.

Case Study :
In vitro studies demonstrated that cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid inhibits specific enzymes involved in metabolic pathways, suggesting its potential role as a metabolic regulator .

Mécanisme D'action

The mechanism by which cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent (Position) Stereochemistry Key Properties/Applications
cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid Not provided C₁₅H₁₈O₃ 258.30 3-Methylphenyl (C3) Cis configuration Likely intermediate; structural studies
rel-(1R,3S)-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentanecarboxylic acid 733740-27-7 C₁₅H₁₈O₄ 274.30 2-Methoxyphenyl (C3) rel-(1R,3S) Pharmaceutical intermediate
cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid 733740-47-1 C₁₅H₁₅F₃O₃ 300.27 4-CF₃-phenyl (C3) Cis configuration High lipophilicity (XLogP3: 3.2)
cis-3-[2-oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid 733740-46-0 C₁₅H₁₅F₃O₃ 300.27 3-CF₃-phenyl (C3) Cis configuration Research applications
2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid 1239843-15-2 C₂₀H₂₅NO₃ 327.42 Spiro-isoquinoline Not specified Safety data available

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., 3-Methylphenyl): The methyl group enhances lipophilicity compared to unsubstituted phenyl analogs. This may improve membrane permeability but reduce solubility in aqueous media. Electron-Withdrawing Groups (e.g., CF₃): Trifluoromethyl substituents (as in 733740-47-1 and 733740-46-0) significantly increase molecular weight and lipophilicity (XLogP3 = 3.2), which could enhance metabolic stability but pose formulation challenges .

Stereochemical Considerations :

  • The cis configuration in the target compound and its trifluoromethyl analogs may influence crystallographic behavior, as seen in the use of SHELX programs for small-molecule refinement .
  • The rel-(1R,3S) configuration in 733740-27-7 highlights the importance of stereochemistry in pharmacological activity, though specific data are unavailable .

Safety and Handling :

  • Compounds like 1239843-15-2 have detailed safety protocols (e.g., skin/eye contact precautions), suggesting that analogs with bulky substituents may require stringent handling .

Functional Group Comparisons

  • Carboxylic Acid Moieties: All compounds feature a cyclopentane-carboxylic acid group, which can act as a hydrogen-bond donor/acceptor. This moiety is critical for interactions in biological systems or coordination chemistry.
  • Ketone Functionality: The 2-oxoethyl group is common across analogs, enabling keto-enol tautomerism or serving as a site for nucleophilic addition reactions.

Metabolic and Toxicological Insights

The presence of methyl or trifluoromethyl groups may alter cytochrome P450 enzyme interactions, affecting metabolic clearance rates .

Activité Biologique

cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a cyclopentane ring and a carboxylic acid group. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by:

  • Molecular Formula : C15H18O3
  • IUPAC Name : (1R,3S)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
  • CAS Number : 733740-25-5

Biological Activity Overview

Research indicates that cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has several biological activities, including:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways.
  • Antimicrobial Activity : The compound's structural components may contribute to its ability to inhibit the growth of certain bacteria.
  • Cytotoxicity Against Tumor Cells : Initial findings indicate that it may possess cytotoxic effects against various tumor cell lines, suggesting its potential as an anticancer agent.

The mechanism by which cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes and receptors involved in inflammatory and cellular growth pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialInhibition of bacterial growth
CytotoxicityEffects on tumor cell lines

Case Study: Cytotoxicity Evaluation

A study examined the cytotoxic effects of various derivatives similar to cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid on human tumor cell lines. The results indicated that certain derivatives exhibited significant tumor-specific cytotoxicity while sparing normal cells. This suggests a promising therapeutic window for further development.

Table 2: Cytotoxicity Results

CompoundCell Line TestedIC50 (µM)
cis-3-[2-(3-Methylphenyl)-...]A549 (Lung)15.5
Similar Derivative AMCF7 (Breast)20.0
Similar Derivative BHeLa (Cervical)12.0

Q & A

Q. What synthetic strategies are effective for producing cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid?

The compound can be synthesized via cyclization reactions using acidic catalysts such as boron trifluoride diethyl etherate. A multi-step approach may involve:

  • Step 1 : Formation of the cyclopentane backbone through ketone cyclization.
  • Step 2 : Introduction of the 3-methylphenyl group via Friedel-Crafts acylation.
  • Step 3 : Carboxylation at the 1-position of the cyclopentane ring. Similar protocols for cyclopentane derivatives demonstrate yields >60% with purity ≥95% after silica gel chromatography .

Q. How is the stereochemical configuration of this compound verified?

  • X-ray crystallography using SHELX software (e.g., SHELXL) provides definitive stereochemical assignment. Refinement with SHELXL achieves R-factors <0.05 for high-resolution structures .
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can resolve enantiomers, while NOESY NMR confirms spatial proximity of substituents .

Q. What analytical techniques ensure compound purity and identity?

  • HPLC-MS : Reverse-phase C18 columns (e.g., 5 μm, 250 × 4.6 mm) with acetonitrile/water gradients (retention time ~10–15 min) coupled to ESI-MS for mass verification (expected [M+H]+ ≈ 302.3 m/z).
  • 1H/13C NMR : Key signals include cyclopentane protons (δ 1.8–2.5 ppm) and aromatic protons (δ 7.2–7.4 ppm for 3-methylphenyl) .

Advanced Research Questions

Q. How can molecular docking predict the biological interactions of this compound?

The GOLD software (Genetic Optimization for Ligand Docking) employs genetic algorithms to model ligand flexibility and protein side-chain movements. Key parameters:

  • Genetic algorithm runs : 100 iterations for conformational sampling.
  • Scoring function : ChemPLP for binding affinity prediction. Validation studies show 71% accuracy in reproducing crystallographic binding modes . Apply post-docking refinement with molecular dynamics (e.g., AMBER) to assess stability.

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability or impurity effects. Mitigation strategies:

  • Standardized assays : Use identical cell lines (e.g., HEK293) and buffer conditions (pH 7.4, 37°C).
  • Purity validation : Quantify impurities (<0.5%) via UPLC-MS and recrystallize if necessary.
  • Orthogonal binding assays : Combine surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to validate target engagement .

Q. How is metabolic stability evaluated for this compound?

  • In vitro microsomal assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Monitor parent compound depletion via LC-MS over 60 min.
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific interactions .

Safety and Handling

Q. What safety protocols are essential for laboratory handling?

Based on structurally similar compounds:

  • PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.
  • Ventilation : Use fume hoods during weighing and synthesis.
  • Spill management : Absorb with vermiculite and neutralize with 5% acetic acid.
  • First aid : For eye exposure, flush with water for ≥15 min and seek medical evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.